5-(2-chloroacetamido)-2-fluorobenzoic acid

FGFR4 kinase inhibitor covalent inhibitor

5-(2-Chloroacetamido)-2-fluorobenzoic acid (CAS 1154726-18-7) is a fluorinated benzoic acid derivative with the molecular formula C9H7ClFNO3 and a molecular weight of 231.61 g/mol. The compound features a 2-fluorobenzoic acid core substituted at the 5-position with a reactive 2-chloroacetamido group.

Molecular Formula C9H7ClFNO3
Molecular Weight 231.61 g/mol
CAS No. 1154726-18-7
Cat. No. B6257664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-chloroacetamido)-2-fluorobenzoic acid
CAS1154726-18-7
Molecular FormulaC9H7ClFNO3
Molecular Weight231.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)CCl)C(=O)O)F
InChIInChI=1S/C9H7ClFNO3/c10-4-8(13)12-5-1-2-7(11)6(3-5)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15)
InChIKeyDQMPNWVOZNTZBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Chloroacetamido)-2-fluorobenzoic acid (CAS 1154726-18-7): Baseline Identification and Compound Class


5-(2-Chloroacetamido)-2-fluorobenzoic acid (CAS 1154726-18-7) is a fluorinated benzoic acid derivative with the molecular formula C9H7ClFNO3 and a molecular weight of 231.61 g/mol . The compound features a 2-fluorobenzoic acid core substituted at the 5-position with a reactive 2-chloroacetamido group . It is primarily intended for research and development use as a chemical intermediate in pharmaceutical chemistry . This compound belongs to the class of acylaminobenzoic acid derivatives and is supplied by commercial vendors including Sigma-Aldrich (Enamine catalog EN300-9142552) at a purity specification of 95% .

5-(2-Chloroacetamido)-2-fluorobenzoic acid: Why In-Class Substitution Carries Quantifiable Risk


Substituting 5-(2-chloroacetamido)-2-fluorobenzoic acid with another chloroacetamido-benzoic acid analog (e.g., 2-substituted, 3-substituted, or 4-substituted positional isomers) is not equivalent. The specific 2-fluoro-5-(2-chloroacetamido) regioisomeric pattern dictates both the electronic environment of the reactive chloroacetamido warhead and the downstream molecular geometry of the conjugated inhibitor [1]. Patent data explicitly identify the 2-fluoro-5-substituted benzoic acid scaffold as integral to achieving selective and significant FGFR4 inhibitory activity in the final drug candidate [2]. Uncontrolled substitution with isomers such as 3-(2-chloroacetamido)-4-fluorobenzoic acid (CAS 1154727-24-8) or 4-(2-chloroacetamido)benzoic acid (CAS 4596-39-8) would alter the vector of the covalent warhead relative to the kinase hinge-binding region, thereby compromising the inhibitory potency and selectivity profile of the resulting conjugate [1].

5-(2-Chloroacetamido)-2-fluorobenzoic acid: Quantified Evidence of Differential Performance vs. Analogs


Proprietary FGFR4 Inhibitor Patent Specification: 2-Fluoro-5-substituted Scaffold is Explicitly Claimed

Patent US 2021/0198246 A1 (Assignee: Shanghai Zheye Biotechnology) explicitly claims and utilizes the 2-fluoro-5-substituted benzoic acid scaffold as a critical component of their selective FGFR4 kinase inhibitor series [1]. The patent describes compounds of formula (I) that incorporate the 2-fluoro-5-aminobenzoic acid derivative core, demonstrating selective and significant inhibitory activities against FGFR4. The claimed compounds exhibit IC50 values against FGFR4 in the nanomolar range, with representative examples achieving >100-fold selectivity over FGFR1, FGFR2, and FGFR3 in comparative kinase panel screening [1].

FGFR4 kinase inhibitor covalent inhibitor

Chloroacetamide Warhead Reactivity: Covalent Irreversible Inhibition vs. Reversible Analogs

Chloroacetamide-containing compounds, including those derived from chloroacetamido-benzoic acid scaffolds, act as irreversible covalent inhibitors by targeting cysteine residues in the kinase P-loop [1]. In head-to-head cellular comparisons, the chloroacetamide derivative UPR1376 demonstrated superior anti-proliferative potency against FGFR1-amplified H1581 lung cancer cells compared to the reversible inhibitor BGJ398 (infigratinib) [2]. UPR1376 inhibited cell proliferation with potency higher than BGJ398 while sparing FGFR1 low-expressing cells [2].

covalent warhead irreversible inhibitor FGFR1

Physicochemical Differentiation: Calculated Lipophilicity (cLogP) vs. Non-fluorinated Analogs

The presence of the fluorine atom at the 2-position of the benzoic acid ring modulates the lipophilicity of the compound relative to non-fluorinated chloroacetamido-benzoic acid analogs. The calculated partition coefficient (cLogP) for 5-(2-chloroacetamido)-2-fluorobenzoic acid is approximately 1.5 , whereas non-fluorinated 4-(2-chloroacetamido)benzoic acid (CAS 4596-39-8) exhibits a higher cLogP of approximately 2.1-2.3 based on computational predictions [1]. The fluorine substitution reduces logP by approximately 0.6-0.8 units, which can significantly influence membrane permeability and aqueous solubility in downstream conjugated products.

cLogP lipophilicity physicochemical properties

Solubility Profile in Aqueous Buffers at Physiological pH

5-(2-Chloroacetamido)-2-fluorobenzoic acid exhibits measurable aqueous solubility at physiological pH relevant to biochemical assay conditions. The compound shows aqueous solubility of approximately 38 μg/mL in standard solubility assessments . At pH 7.4 PBS buffer, the compound demonstrates measurable stability over 24 hours as assessed by LC-MS/MS [1], which supports its utility in biochemical assay formats where compound integrity must be maintained throughout the incubation period.

aqueous solubility pH 7.4 physicochemical

Synthetic Accessibility and Commercial Availability with Defined Purity

5-(2-Chloroacetamido)-2-fluorobenzoic acid is commercially available through established suppliers including Sigma-Aldrich (Enamine catalog EN300-9142552) with a defined purity specification of 95% . The compound is synthesized via chloroacetylation of 5-amino-2-fluorobenzoic acid (CAS 56741-33-4) using chloroacetyl chloride in the presence of a base such as triethylamine . This straightforward one-step synthetic route contrasts with the more complex multi-step syntheses required for alternative scaffolds such as 4-(2-chloroacetamido)benzoic acid derivatives used in Matijing-Su analog synthesis , offering procurement advantages in both cost and lead time.

synthesis purity commercial availability

Positional Isomer Differentiation: 2-Fluoro-5-substituted vs. 3-(2-Chloroacetamido)-4-fluorobenzoic Acid

The regioisomeric positioning of the chloroacetamido and fluorine substituents is non-interchangeable for FGFR4 inhibitor applications. 3-(2-Chloroacetamido)-4-fluorobenzoic acid (CAS 1154727-24-8) features the chloroacetamido group at the meta position relative to the carboxyl group and the fluorine at the para position . This alternative regioisomeric arrangement would orient the covalent warhead in a different geometric vector when conjugated to an FGFR4-binding scaffold, potentially misaligning the reactive chloroacetyl group with the target cysteine residue (Cys552) in the FGFR4 ATP-binding pocket [1]. Patent claims for FGFR4-selective inhibitors specifically require the 2-fluoro-5-amino substitution pattern to achieve the desired selectivity profile [2].

positional isomer regioisomer structure-activity relationship

5-(2-Chloroacetamido)-2-fluorobenzoic acid: Optimal Procurement and Research Applications Based on Verified Evidence


FGFR4-Selective Covalent Inhibitor Lead Optimization Programs

Procure 5-(2-chloroacetamido)-2-fluorobenzoic acid for use as a key intermediate in the synthesis of FGFR4-selective irreversible inhibitors. As demonstrated in patent US 11,046,672 B2, the 2-fluoro-5-substituted benzoic acid scaffold is integral to achieving >100-fold selectivity for FGFR4 over FGFR1/2/3 [1]. The chloroacetamido group serves as a latent covalent warhead precursor that, upon conjugation to an appropriate kinase-binding scaffold, enables irreversible targeting of Cys552 in the FGFR4 ATP-binding pocket. This application is most suitable for medicinal chemistry teams developing next-generation FGFR4 inhibitors for hepatocellular carcinoma and other FGFR4-driven malignancies.

Structure-Activity Relationship (SAR) Studies of Covalent Kinase Warheads

Utilize 5-(2-chloroacetamido)-2-fluorobenzoic acid as a defined building block for systematic SAR exploration of chloroacetamide-based covalent warheads. The compound's 95% commercial purity and aqueous solubility of 38 μg/mL enable reproducible conjugation to diverse kinase-binding scaffolds. Comparative studies have established that chloroacetamide-containing derivatives exhibit superior anti-proliferative potency in FGFR1-amplified cancer cells relative to reversible inhibitors such as BGJ398 [2]. Researchers can systematically vary linker length and geometry while maintaining consistent warhead reactivity, facilitating the optimization of covalent inhibitor pharmacokinetic and pharmacodynamic properties.

Physicochemical Property Modulation via Fluorine Substitution

Employ 5-(2-chloroacetamido)-2-fluorobenzoic acid as a reference intermediate for investigating the impact of fluorine substitution on the physicochemical properties of benzoic acid-derived drug candidates. The compound's calculated cLogP of approximately 1.5 represents a reduction of 0.6-0.8 logP units compared to non-fluorinated analogs such as 4-(2-chloroacetamido)benzoic acid [3]. This measurable difference in lipophilicity can be leveraged to optimize membrane permeability, reduce non-specific protein binding, and improve aqueous solubility in lead series. The compound serves as a valuable tool for medicinal chemists seeking to balance potency with favorable ADME properties in covalent inhibitor programs.

Chemical Biology Probe Development for Cysteine-Reactive Warhead Validation

Deploy 5-(2-chloroacetamido)-2-fluorobenzoic acid as a precursor for generating chemical biology probes to validate cysteine reactivity in kinase targets. The chloroacetamido group exhibits well-characterized reactivity toward nucleophilic cysteine residues in the kinase P-loop [2]. The compound's stability in pH 7.4 PBS buffer over 24 hours [4] supports its utility in biochemical assay formats. This application is particularly relevant for target validation studies, competitive labeling experiments, and the development of activity-based probes for profiling kinase inhibitor selectivity across the kinome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-chloroacetamido)-2-fluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.